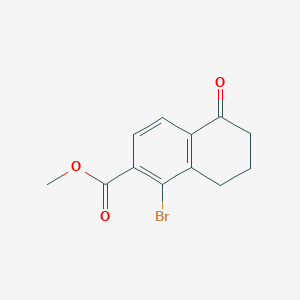
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH₃) attached to the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile typically involves the reaction of 6-methoxy-1-tetralone with diethylaluminum cyanide in an anhydrous solvent such as toluene. The reaction is carried out under nitrogen atmosphere at low temperatures (-20° to -25°C) to ensure the stability of the intermediates. The reaction mixture is then treated with a mixture of methanol and hydrochloric acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
化学反応の分析
Types of Reactions
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
科学的研究の応用
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 1-Cyano-6-methoxy-3,4-dihydronaphthalene
- 2-Cyano-5-methoxybenzaldehyde
- 5,5′′-Bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe)
- 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN)
Uniqueness
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in organic synthesis and materials science .
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-4,7H,5-6H2,1H3 |
InChIキー |
UIRBTYLHDFGCBO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1CCC(=C2)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8598629.png)




![2-[(4-Chlorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8598667.png)
![6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde](/img/structure/B8598672.png)

![Ethyl (naphtho[1,2-b]furan-3-yl)acetate](/img/structure/B8598679.png)


![2-{[(3-Methyl-1H-inden-7-yl)oxy]methyl}morpholine](/img/structure/B8598706.png)


